molecular formula C9H14ClFN2O B1415735 1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride CAS No. 2197057-26-2

1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride

Cat. No.: B1415735
CAS No.: 2197057-26-2
M. Wt: 220.67 g/mol
InChI Key: NHPXSKMRATVAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride is a chemical compound with the molecular formula C9H14ClFN2O and a molecular weight of 220.67 g/mol. This compound is characterized by the presence of a pyridine ring substituted with a fluoroethoxy group and an ethylamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoroethoxy and ethylamine groups can undergo substitution reactions with other reagents to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving biological systems to understand its interactions and effects on different biological pathways.

    Medicine: Research on this compound includes its potential therapeutic applications and its role in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride can be compared with other similar compounds, such as:

  • 1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-methylamine hydrochloride
  • 1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-propylamine hydrochloride

These compounds share similar structural features but differ in the length and nature of the alkylamine chain. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[6-(2-fluoroethoxy)pyridin-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O.ClH/c1-7(11)8-2-3-9(12-6-8)13-5-4-10;/h2-3,6-7H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPXSKMRATVAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)OCCF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride
Reactant of Route 3
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride
Reactant of Route 4
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride
Reactant of Route 5
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.